Product packaging for Benzyl tert-butyl imidodicarbonate(Cat. No.:CAS No. 120542-13-4)

Benzyl tert-butyl imidodicarbonate

Cat. No.: B3090070
CAS No.: 120542-13-4
M. Wt: 251.28 g/mol
InChI Key: BNWSMJIOBMXAJH-UHFFFAOYSA-N
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Description

Benzyl tert-butyl imidodicarbonate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B3090070 Benzyl tert-butyl imidodicarbonate CAS No. 120542-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11(15)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWSMJIOBMXAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Academic Context and Significance of Benzyl Tert Butyl Imidodicarbonate

Evolution of Amine Protecting Group Chemistry in Organic Synthesis

The strategic protection and deprotection of functional groups are fundamental concepts in organic synthesis, preventing unwanted side reactions and enabling complex molecular construction. Amines, being nucleophilic and basic, are particularly susceptible to a wide range of reagents, necessitating the use of protecting groups to mask their reactivity. researchgate.net The development of effective amine protecting groups has been a critical area of research, especially with the rise of complex multi-step syntheses, such as in peptide and natural product synthesis. researchgate.netlibretexts.org

An ideal protecting group should be easy to introduce selectively, stable under various reaction conditions, and readily removable under mild conditions without affecting other functional groups. researchgate.net This concept of "orthogonal protection," where different protecting groups can be removed independently, has been a significant driver in the field. researchgate.net

Historical Role of Gabriel Synthesis and its Limitations

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, was a landmark method for the synthesis of primary amines from primary alkyl halides. numberanalytics.comalgoreducation.com It traditionally utilizes potassium phthalimide (B116566) as a surrogate for the ammonia (B1221849) anion (H₂N⁻), thereby avoiding the common problem of over-alkylation that occurs when ammonia itself is used as a nucleophile. algoreducation.commasterorganicchemistry.comwikipedia.org The reaction proceeds by N-alkylation of the phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. masterorganicchemistry.comwikipedia.org

Despite its ingenuity and historical importance, the Gabriel synthesis has several limitations:

Harsh Deprotection Conditions: The cleavage of the N-alkylphthalimide often requires strong acidic or basic conditions, which are incompatible with sensitive functional groups. thermofisher.com While the Ing-Manske procedure using hydrazine (B178648) offers a milder alternative, it can still be challenging. wikipedia.orgthermofisher.com

Limited Scope: The traditional Gabriel synthesis is generally inefficient for the preparation of amines from secondary alkyl halides. wikipedia.orgcollegedunia.com

Product Separation: The removal of the phthalhydrazide (B32825) byproduct can be difficult. wikipedia.org

Inability to form secondary or tertiary amines: The method is restricted to the synthesis of primary amines. collegedunia.com

These limitations spurred the development of alternative reagents to overcome the shortcomings of the classical Gabriel synthesis. wikipedia.org

Emergence of Imidodicarbonates as Modified Gabriel Reagents

To address the limitations of the Gabriel synthesis, chemists developed a variety of "modified Gabriel reagents." wikipedia.org These reagents are conceptually similar to phthalimide, acting as ammonia surrogates, but offer advantages such as milder deprotection conditions and broader substrate scope. wikipedia.org Among these, imidodicarbonates have emerged as a particularly versatile class of reagents.

Imidodicarbonates are compounds containing a nitrogen atom bonded to two carbonyl groups, which are part of carbamate (B1207046) functionalities. This structure renders the nitrogen atom significantly less nucleophilic than that of an amine, similar to the nitrogen in phthalimide. masterorganicchemistry.com A key advantage of imidodicarbonates is that they can be deprotected under much milder conditions than phthalimide, expanding their utility in the synthesis of complex molecules with sensitive functional groups. wikipedia.org

Benzyl (B1604629) tert-butyl Imidodicarbonate as a Differentially Protected Ammonia Surrogate

Benzyl tert-butyl imidodicarbonate stands out as a prime example of an unsymmetrical imidodicarbonate that functions as a differentially protected ammonia surrogate. wikipedia.org This means that the two protecting groups, the benzyl (Cbz) and the tert-butoxycarbonyl (Boc) groups, can be removed selectively under different conditions. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis. masterorganicchemistry.com

This differential protection allows for the sequential introduction of two different alkyl or aryl groups to the nitrogen atom, providing a route to secondary amines with distinct substituents. This capability represents a significant advancement over the traditional Gabriel synthesis, which is limited to primary amine synthesis.

Classification within Unsymmetrical Imidodicarbonates

Imidodicarbonates can be broadly classified into two categories: symmetrical and unsymmetrical. Symmetrical imidodicarbonates, such as di-tert-butyl imidodicarbonate, have two identical protecting groups. wikipedia.org

Synthetic Methodologies for Benzyl Tert Butyl Imidodicarbonate

Established Preparative Routes

The foundational methods for synthesizing Benzyl (B1604629) tert-butyl imidodicarbonate rely on well-understood reactions, primarily involving the formation of the imidodicarbonate structure from carbamate (B1207046) precursors or through novel oxidative bond formations.

Reaction of tert-Butyl Carbamate with Benzyl Chloroformate

A primary and straightforward route to Benzyl tert-butyl imidodicarbonate is the N-acylation of tert-butyl carbamate. This method utilizes benzyl chloroformate, a common reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group. wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom of tert-butyl carbamate on the electrophilic carbonyl carbon of benzyl chloroformate.

The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. Common bases include aqueous sodium carbonate or organic bases such as pyridine (B92270) or triethylamine (B128534) (TEA). The choice of solvent depends on the base used, with aqueous or organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) being suitable options. wikipedia.org This reaction provides a direct and efficient pathway to the unsymmetrical imidodicarbonate.

Reaction Scheme: tert-Butyl carbamate + Benzyl chloroformate → this compound + HCl

Table 1: Reagents and Conditions for Synthesis via Acylation

Component Role Common Examples
Starting Material Nucleophile tert-Butyl carbamate
Acylating Agent Electrophile Benzyl chloroformate (Cbz-Cl) wikipedia.org
Base Acid Scavenger Sodium Carbonate, Pyridine, DIPEA wikipedia.org

| Solvent | Reaction Medium | Water, Ethyl Acetate, Dichloromethane |

Metal-Free Approaches (e.g., Benzyl Cyanide with tert-Butyl Hydroperoxide)

Recent advancements in organic synthesis have led to the development of metal-free oxidative reactions. One such protocol has been developed for the synthesis of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide. While this specific reaction yields a tert-butyl ester rather than an imidodicarbonate, it is presented here as a metal-free method involving similar starting materials as per the requested outline. The reaction proceeds through a one-pot mechanism involving the oxidation of the Csp³–H bond, cleavage of the C–CN bond, and subsequent C–O bond formation. This method avoids the use of metal catalysts, offering a greener alternative.

Table 2: Research Findings for Metal-Free Ester Synthesis

Feature Description
Reactants Benzyl Cyanides, tert-Butyl Hydroperoxide
Key Transformations Csp³–H bond oxidation, C–CN bond cleavage, C–O bond formation
Conditions Metal-free, One-pot

| Product | tert-Butyl Esters |

Convenient Preparation Methods for Alkyl Benzyl Imidodicarbonates

The synthesis of various alkyl benzyl imidodicarbonates, which are unsymmetrical imidodicarbonates, can be conveniently achieved through the N-alkylation of a symmetrical precursor. A popular and effective method starts with di-tert-butyl iminodicarboxylate. chemicalbook.com This reagent is first deprotonated with a base to form a nucleophilic salt. Subsequent reaction with a benzyl halide, such as benzyl bromide, introduces the benzyl group, yielding the desired N-benzyl di-tert-butyl imidodicarbonate.

This approach is an alternative to the Gabriel synthesis for preparing amines and is highly efficient. chemicalbook.com The deprotonation is typically accomplished using bases like sodium hydroxide, cesium carbonate, or sodium hydride in a suitable organic solvent. chemicalbook.com The resulting anion readily reacts with the alkylating agent.

Table 3: General Method for Alkyl Benzyl Imidodicarbonate Synthesis

Component Role Common Examples
Starting Material Imidodicarbonate Source Di-tert-butyl iminodicarboxylate chemicalbook.com
Base Deprotonating Agent NaOH, Cs₂CO₃, NaH chemicalbook.com
Alkylating Agent Benzyl Group Source Benzyl bromide, Benzyl chloride

| Solvent | Reaction Medium | Acetonitrile (B52724), 2-Methyltetrahydrofuran chemicalbook.com |

Synthesis of N-Alkylated Benzyl tert-butyl Imidodicarbonates

Building upon the principles of imidodicarbonate chemistry, N-alkylated derivatives of this compound can be synthesized. This transformation involves the alkylation of the N-H bond of the parent imidodicarbonate. The methodology is analogous to the N-alkylation of di-tert-butyl iminodicarboxylate. chemicalbook.com

The reaction begins with the deprotonation of this compound using a suitable base to generate a nitrogen anion. This anion then acts as a nucleophile, attacking an alkyl halide (R-X) to form the N-alkylated product. This method is versatile, allowing for the introduction of a wide range of alkyl groups onto the nitrogen atom of the imidodicarbonate.

Reaction Scheme:

this compound + Base → [this compound]⁻ + [Base-H]⁺

[this compound]⁻ + R-X → N-Alkyl-benzyl tert-butyl imidodicarbonate + X⁻

Table 4: Components for N-Alkylation Reaction

Component Function Examples
Substrate N-H acidic compound This compound
Base Deprotonating agent Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Alkylating Agent Introduces the R group Methyl iodide, Ethyl bromide, Allyl bromide chemicalbook.com

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Acetonitrile |

Reactivity and Mechanistic Investigations of Benzyl Tert Butyl Imidodicarbonate

Alkylation Chemistry

The presence of an acidic N-H proton makes benzyl (B1604629) tert-butyl imidodicarbonate a suitable nucleophile for alkylation reactions. This reactivity is central to its application in the synthesis of protected primary and, subsequently, secondary amines.

The N-H proton of benzyl tert-butyl imidodicarbonate can be abstracted by a strong base to generate a potent nitrogen nucleophile. This anion readily participates in substitution reactions with alkyl halides to furnish N-alkylated products. Common bases employed for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or cesium carbonate (Cs₂CO₃). researchgate.netchemicalbook.com The reaction proceeds efficiently, providing the N-alkylated imidodicarbonate in high yield.

The general protocol involves the deprotonation of the imidodicarbonate to form the corresponding salt, which is then reacted with an alkylating agent. wikipedia.org For instance, reacting the sodium salt of an imidodicarbonate with an alkyl halide leads to the formation of the N-alkylated product, which can then be deprotected under acidic conditions to yield the primary amine. wikipedia.org

Table 1: N-Alkylation of Imidodicarbonate Derivatives

Imidodicarbonate DerivativeAlkylating AgentBaseSolventTemperatureYieldReference
Di-tert-butyl iminodicarbonateAllyl bromideNaOH2-Methyl-THF/H₂O40-50°C98% chemicalbook.com
Di-tert-butyl iminodicarbonate2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-oneCs₂CO₃Acetonitrile (B52724)20-25°C64% chemicalbook.com
N-Boc anilinesAlkyl bromideCs₂CO₃DMF100°CHigh researchgate.net
Di-tert-butyl iminodicarbonate(Z)-1,4-dichlorobut-2-eneNaHTHF50°C42% chemicalbook.com

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides using potassium phthalimide (B116566). researchgate.netvedantu.comvaia.com However, its traditional scope is limited to primary amines, as overalkylation is difficult to control and secondary halides are poor substrates. vedantu.comyoutube.com this compound and related compounds like di-tert-butyl iminodicarbonate serve as effective ammonia (B1221849) surrogates that expand the utility of the Gabriel-type synthesis to include the controlled formation of secondary amines. wikipedia.org

The process begins with the N-alkylation of the imidodicarbonate with a primary alkyl halide, as described previously. wikipedia.org Following this initial alkylation, one of the carbamate (B1207046) protecting groups (typically the Boc group due to its lability to acid) can be selectively removed. This unmasks a secondary N-H bond, which can then undergo a second, different alkylation. This stepwise approach allows for the introduction of two different alkyl groups onto the nitrogen atom, leading to the synthesis of unsymmetrical secondary amines after final deprotection. This method offers a significant advantage over direct alkylation of amines, which often results in a mixture of primary, secondary, and tertiary amines. youtube.com

Mitsunobu Reaction Applications in Amine Synthesis

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including amines, with a characteristic inversion of stereochemistry. wikipedia.orgchemistrysteps.com The reaction typically involves an alcohol, a nucleophile (with a pKa generally less than 15), a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgchemeurope.com

This compound can serve as the nitrogen nucleophile in this reaction. The reaction mechanism is initiated by the formation of a betaine (B1666868) intermediate from the phosphine and the azodicarboxylate. wikipedia.orgtcichemicals.com This intermediate protonates the nucleophile and activates the alcohol by converting the hydroxyl group into a good leaving group (an alkoxyphosphonium ion). The resulting imidodicarbonate anion then displaces the activated hydroxyl group via an Sₙ2 mechanism, leading to the N-alkylated product with complete inversion of the alcohol's stereocenter. wikipedia.orgnih.gov This makes the Mitsunobu reaction particularly valuable for the stereoselective synthesis of chiral amines from chiral alcohols. organic-chemistry.orgnih.gov

Table 2: Mitsunobu Reaction Using Nitrogen Nucleophiles

Alcohol SubstrateNitrogen NucleophileReagentsProduct TypeKey FeatureReference(s)
Primary/Secondary AlcoholsPhthalimideDEAD, PPh₃Phthalimide derivativeAccess to primary amines after hydrolysis organic-chemistry.org
Primary/Secondary AlcoholsHydrazoic acidDEAD, PPh₃Alkyl azideAccess to primary amines after reduction organic-chemistry.org
Diol derivativeImidazole derivativeDIAD, PPh₃Dibrominated pyrrole (B145914) derivativeIntramolecular cyclization and coupling nih.gov
(S)-Ethyl lactatePhenyl benzyl etherDIAD, PPh₃Chiral esterCoupling of alcohol and phenol nih.gov
Chiral Alcoholp-Nitrobenzoic acid (PNBA)DIADEpimerized alcoholInversion of stereochemistry nih.gov

Rearrangement Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.desolubilityofthings.com These transformations can be initiated by the formation of electron-deficient or electron-rich centers. msu.edu

While not a direct reaction of this compound itself, related N-acyl-N-Boc systems can be conceptually linked to rearrangement chemistry. Rearrangements often proceed to form a more stable intermediate or product. youtube.com For instance, the benzilic acid rearrangement involves the migration of an aryl group in an α-dicarbonyl compound, driven by the formation of a stable carboxylate. msu.edu Similarly, in cationic rearrangements like the Wagner-Meerwein shift, an alkyl or aryl group migrates to a more stable carbocation center. berhamporegirlscollege.ac.in

In the context of N-Boc-acylamides, an acyl migration from nitrogen to an adjacent carbon would constitute a 1,2-shift. solubilityofthings.com Such rearrangements are often driven by a strong thermodynamic force, such as the formation of a more stable amide or the relief of steric strain. While specific examples of this exact rearrangement for this compound are not prominently documented in the provided context, the principles of rearrangements like the Stevens rearrangement (1,2-shift from nitrogen to carbon) provide a mechanistic framework for how such a transformation might occur, typically proceeding through a dissociated radical-radical anion pair. msu.edu

Decarboxylative Allylic Amidation Reactions

Palladium and Iridium-catalyzed decarboxylative reactions have emerged as powerful methods for C-C and C-N bond formation under neutral conditions. nih.govnih.gov These reactions utilize allyl esters or carbonates as precursors, which undergo oxidative addition to a low-valent metal catalyst, followed by decarboxylation to generate a nucleophile in situ, which then recombines with the π-allyl-metal complex. nih.gov

This compound is an effective pronucleophile for these transformations, particularly in iridium-catalyzed decarboxylative allylic amidation. nih.gov In this reaction, a substituted allyl benzyl imidodicarbonate substrate is treated with an Iridium(I) catalyst. The process involves the formation of a π-allyl iridium complex and subsequent decarboxylation, which generates an amide anion. This anion then attacks the allyl complex to form the N-allylated amine. nih.govnih.gov This methodology is highly valuable as it can be rendered regio- and enantioselective through the use of appropriate chiral ligands, providing access to chiral allylic amines from racemic or achiral starting materials. nih.govrsc.orgacs.org

Mechanistic Insights into Reactivity

The reactivity of this compound is characterized by the differential lability of the benzyl and tert-butoxycarbonyl (Boc) protecting groups. Understanding the mechanisms governing the selective cleavage of these groups is paramount for the strategic design of synthetic routes involving this reagent. Furthermore, the influence of catalysts and ion-pairing interactions plays a crucial role in modulating the reaction pathways and enhancing selectivity.

Selective Cleavage Mechanisms

The selective removal of either the benzyl or the Boc group from a nitrogen atom doubly protected with both is a key transformation in organic synthesis. The choice of reagents and reaction conditions dictates which group is cleaved, allowing for orthogonal deprotection strategies.

The cleavage of the tert-butoxycarbonyl (Boc) group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then forms isobutylene. acsgcipr.org Lewis acids are also effective reagents for Boc deprotection. The mechanism mirrors that of protic acids, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates the fragmentation to the amine, carbon dioxide, and the tert-butyl cation. acsgcipr.org Weaker Lewis acids may preferentially cleave Boc groups from imide-type compounds. acsgcipr.org For instance, iron(III) salts have been shown to be effective for the selective cleavage of the N-Boc group in the presence of an N-Cbz group. csic.es

Conversely, the benzyl group is most commonly removed by catalytic hydrogenolysis. This method involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen. The reaction proceeds on the surface of the catalyst where the benzyl C-O bond is reductively cleaved. Other methods for benzyl group removal include the use of strong acids or dissolving metal reductions, although these conditions are often harsh and less compatible with sensitive functional groups. researchgate.net More recently, electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond under metal-free conditions. mdpi.com

The selective cleavage in N,N-dicarbamoyl-protected amines, such as this compound, can be finely tuned. For example, the use of lithium bromide in acetonitrile has been reported for the selective cleavage of alkoxycarbonyl groups. researchgate.net In the context of N,N'-diprotected amines, catalytic amounts of iron(III) salts have demonstrated high selectivity for the removal of the N-Boc group while leaving the N-Cbz group intact. csic.es

The following table summarizes various conditions for the selective deprotection of N-Boc and N-Cbz groups, which are analogous to the groups in this compound.

Protected Amine TypeReagent/CatalystSelectivityReference
N,N-Boc,Ts-amino acidIron(III) saltsSelective N-Boc cleavage csic.es
N,N-dicarbamoyl-protected aminesLithium bromideSelective alkoxycarbonyl cleavage researchgate.net
N-Boc protected aminesLewis Acids (e.g., SnCl4, ZnBr2, AlCl3)N-Boc cleavage acsgcipr.org
N-Cbz protected aminesCatalytic Ni(0), Me2NH·BH3/K2CO3Chemospecific Cbz cleavage researchgate.net
Benzyl ethersElectrochemical oxidationSelective C-N bond cleavage mdpi.com

Catalytic Effects and Ion-Pairing Interactions in Reactions

Catalysts play a pivotal role in enhancing the rate and selectivity of reactions involving this compound and related N-protected compounds. The choice of catalyst can dramatically influence the reaction outcome, particularly in selective deprotection.

Lewis acid catalysis is a prominent strategy for the deprotection of Boc groups. acsgcipr.org The effectiveness of the Lewis acid often correlates with its strength and the nature of the substrate. For example, iron(III) chloride has been shown to be a practical and selective catalyst for N-Boc deprotection in N,N'-diprotected amines. csic.es The catalytic cycle typically involves the coordination of the Lewis acid to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates its cleavage. Supported Lewis acid catalysts, such as 20% InCl3/MCM-41, have also been developed for the selective deprotection of aryl esters, demonstrating the potential for heterogeneous catalysis in these transformations. nih.govnih.gov

Ion-pairing interactions have emerged as a subtle yet powerful tool for controlling selectivity in various organic reactions. acs.orgacs.org While not extensively studied specifically for this compound, the principles of ion-pairing can be extrapolated to understand potential catalytic effects. In reactions involving charged intermediates or reagents, the formation of an ion pair between the substrate and a charged catalyst or additive can influence the stereochemistry or regioselectivity of the reaction. acs.org

For instance, in the context of reversed-phase liquid chromatography, ion-pairing reagents are used to enhance the retention of charged analytes like protonated amines. researchgate.netchromforum.orgnih.gov Anionic additives can form ion pairs with cationic drugs, altering their interaction with the stationary phase. researchgate.net This concept of ion-pair formation can be applied to catalytic reactions where a charged catalyst or intermediate is present. A productive ion-pairing interaction between a catalyst and a substrate can bring the reactive centers into close proximity, thereby lowering the activation energy and directing the reaction pathway. acs.org

In the functionalization of C-H bonds, ion-pairing interactions have been successfully employed to control site-selectivity. For example, an anionic decatungstate catalyst has been shown to interact with a protonated amine substrate through ion-pairing, leading to an enhanced rate of C-H abstraction at a specific position. acs.org Similarly, the use of anionic bipyridine ligands in iridium-catalyzed C-H borylation of aromatic quaternary ammonium (B1175870) salts directs the borylation to the meta position through an ion-pairing interaction between the anionic ligand and the cationic substrate. acs.org These examples highlight the potential for designing catalytic systems for reactions of this compound that exploit ion-pairing to achieve high selectivity.

The table below illustrates examples of catalytic systems where ion-pairing interactions are proposed to play a key role in controlling reaction outcomes.

Reaction TypeCatalyst/AdditiveProposed Ion-Pairing InteractionEffectReference
C-H BorylationIr catalyst with anionic bipyridine ligandBetween anionic ligand and cationic ammonium substrateMeta-selectivity acs.org
C-H AbstractionAnionic decatungstate catalystBetween anionic catalyst and protonated amine substrateRate enhancement and site-selectivity acs.org
Reversed-Phase LCAnionic additives (e.g., TFA)Between anionic additive and cationic analytesAltered retention researchgate.net

Orthogonal Protection and Selective Deprotection Strategies

Principles of Chemoselectivity and Regioselectivity in Deprotection

Chemoselectivity in deprotection refers to the ability of a reagent to cleave one type of protecting group while leaving others intact. This principle is critical in multi-step synthesis where various functional groups need to be masked and unmasked at different stages.

The metal-mediated deprotections discussed offer excellent examples of chemoselectivity:

Bismuth(III) Trichloride : This reagent demonstrates high chemoselectivity by cleaving the N-Boc group without affecting other acid-labile functionalities like tert-butyl esters researchgate.net. This selectivity is likely due to the specific coordination properties of BiCl₃ and the reaction conditions, which are mild enough to differentiate between the activation energies required for cleaving the N-Boc versus the O-tert-butyl group.

Zinc Halides : Zinc-mediated reactions can also be highly chemoselective. The Lewis acidity of ZnBr₂ or ZnCl₂ is tuned to preferentially activate the Boc group over other potentially reactive sites nih.govresearchgate.net. The choice of solvent and temperature is crucial in modulating this selectivity.

Regioselectivity, the preferential reaction at one site over another, is also a key consideration. In a molecule with multiple Boc groups attached to different atoms (e.g., nitrogen vs. oxygen), the choice of reagent and conditions can potentially allow for the removal of one over the other based on the local electronic and steric environment. The methods described primarily focus on N-Boc deprotection, indicating a high degree of selectivity for carbamates over other functional groups.

Compatibility with Other Protecting Groups in Multifunctional Syntheses

The utility of a deprotection strategy is defined by its compatibility with other protecting groups present in a complex molecule. The mild, Lewis acid-based conditions of the zinc and bismuth-mediated methods allow for orthogonality with many common protecting groups.

Groups Stable under Mild Lewis Acid Conditions :

Benzyl (B1604629) (Bn) and p-Methoxybenzyl (PMB) ethers : These are typically cleaved by hydrogenolysis or strong oxidizing agents and are stable to the mild Lewis acidic conditions of ZnCl₂ or BiCl₃ libretexts.orguwindsor.ca.

Silyl ethers (TBDMS, TIPS, TBDPS) : These groups are cleaved by fluoride (B91410) ions (e.g., TBAF) or strong acids and are generally robust under the conditions used for zinc or bismuth-mediated Boc deprotection libretexts.orguwindsor.ca.

Acetyl (Ac) and Benzoyl (Bz) esters/amides : Cleaved by basic hydrolysis, these groups are compatible with the discussed methods libretexts.org.

Fmoc (9-Fluorenylmethoxycarbonyl) : This group is base-labile, removed by reagents like piperidine, and thus orthogonal to the mildly acidic conditions used for Boc removal nih.gov.

Cbz (Carbobenzyloxy) : While it can be cleaved by strong acids, it is primarily removed by catalytic hydrogenolysis and would be expected to be stable libretexts.orgnih.gov.

This compatibility allows for a synthetic strategy where the Boc group can be selectively removed to unmask an amine for further reaction, while other parts of the molecule bearing different protecting groups remain unchanged.

Table 4: Compatibility of Common Protecting Groups with Specific Deprotection Reagents

Protecting Group Typical Cleavage Condition Compatibility with ZnCl₂ / BiCl₃ Reference
Cbz (Carbobenzyloxy) H₂, Pd/C (Hydrogenolysis) Compatible libretexts.orgnih.gov
Fmoc (Fluorenylmethyloxycarbonyl) Piperidine (Base) Compatible nih.gov
Bn (Benzyl ether) H₂, Pd/C (Hydrogenolysis) Compatible libretexts.orguwindsor.ca
TBDMS, TIPS (Silyl ethers) F⁻ (e.g., TBAF) Compatible libretexts.orguwindsor.ca
Ac (Acetyl), Bz (Benzoyl) Base (e.g., NaOH, NH₃) Compatible libretexts.org
THP (Tetrahydropyranyl) Aqueous Acid Potentially Labile libretexts.org

Advanced Research Applications in Complex Organic Synthesis

Synthesis of Substituted Amines

The synthesis of primary and secondary amines is a fundamental transformation in organic chemistry. Imidodicarbonates provide a robust and selective alternative to traditional methods, which often suffer from issues like over-alkylation and harsh reaction conditions.

Di-tert-butyl imidodicarbonate, an analogue of benzyl (B1604629) tert-butyl imidodicarbonate, has gained popularity as a superior alternative to the Gabriel synthesis for the preparation of primary amines from alkyl halides. chemicalbook.comwikipedia.org The Gabriel synthesis, while effective, often requires harsh conditions for the deprotection step. The imidodicarbonate method circumvents this by utilizing two tert-butyloxycarbonyl (Boc) groups, which can be removed under milder acidic conditions. chemicalbook.comwikipedia.org

The general procedure involves the deprotonation of di-tert-butyl imidodicarbonate with a base, such as sodium hydride or potassium salt, to form a nucleophilic anion. chemicalbook.comwikipedia.org This anion then reacts with a primary or secondary alkyl halide in an N-alkylation step. The resulting N-alkylated imidodicarbonate is a stable intermediate that effectively prevents the over-alkylation common in reactions using ammonia (B1221849). The final step is the hydrolysis of the Boc protecting groups with acid to yield the desired primary amine. chemicalbook.com This method is noted for its efficiency and high yields. chemicalbook.com

Table 1: Synthesis of Primary Amines using Di-tert-butyl imidodicarbonate

Reactant 1 Reactant 2 Base/Solvent Product Key Feature
Di-tert-butyl imidodicarbonate Alkyl Halide (R-X) NaH or K-salt / THF R-NH₂ Alternative to Gabriel Synthesis; mild deprotection chemicalbook.comwikipedia.org
Di-tert-butyl imidodicarbonate Allyl Bromide NaOH / 2-MeTHF Allylamine (protected) High yield (98%) phase-transfer catalysis conditions chemicalbook.com

A significant advantage of using asymmetrically protected imidodicarbonates, such as benzyl tert-butyl imidodicarbonate, is the ability to synthesize unsymmetrical secondary amines with two different alkyl substituents in a controlled, stepwise manner. youtube.com This approach offers a considerable expansion of the synthetic scope compared to methods that risk producing mixtures of products. youtube.com

The strategy leverages the orthogonal nature of the benzyl (Cbz) and tert-butyl (Boc) protecting groups. The synthesis begins with the alkylation of this compound with the first alkyl halide. youtube.com Following this, the Cbz group can be selectively removed under mild conditions via palladium-catalyzed hydrogenolysis. This reveals a mono-Boc-protected primary amine, which can then be subjected to a second alkylation with a different alkyl halide. The final step involves the removal of the remaining Boc group under mild acidic conditions to furnish the unsymmetrical secondary amine. youtube.com This sequential process provides excellent control over the final structure. youtube.com

Preparation of Functionalized Diamines (e.g., trans-diamino-2-butene, cis-1,4-diamino-2-butene)

Functionalized diamines are critical components in many biologically active molecules and are used as ligands in asymmetric synthesis. Di-tert-butyl imidodicarbonate is a key reagent for the preparation of protected diamines, such as cis- and trans-1,4-diamino-2-butene. fishersci.ca These compounds serve as important building blocks for more complex structures, including polyamine vectors for cancer therapy and imaging. nih.gov

The synthesis typically involves the reaction of a suitable di-electrophile, such as cis- or trans-1,4-dichloro-2-butene, with two equivalents of deprotonated di-tert-butyl imidodicarbonate. This double N-alkylation reaction installs the protected amine functionality at both ends of the carbon chain. The resulting bis-Boc-protected diamine is a stable, easily handled solid that can be purified and stored before the final deprotection step. The removal of the Boc groups liberates the free diamine, which can then be used in subsequent synthetic transformations. This method provides a reliable route to these valuable functionalized diamines. fishersci.ca

Construction of Advanced Molecular Scaffolds

The ability to precisely introduce protected amine functionalities makes imidodicarbonates invaluable for constructing complex molecular architectures for various applications, from pharmaceuticals to materials science. smolecule.comillinois.edu

Di-tert-butyl imidodicarbonate and its derivatives are considered fundamental building blocks in organic synthesis. smolecule.comcymitquimica.com They provide a synthetic equivalent of a primary amine nucleophile (NH₂⁻) that can be introduced into various molecular frameworks. By reacting with a range of starting materials, chemists can generate functionalized intermediates that are primed for further elaboration into complex target molecules. smolecule.com

A notable application is in the synthesis of fragments of tetrafibricin, a natural product with anticoagulant properties. fishersci.ca The imidodicarbonate is used to install the necessary amine groups onto the molecular backbone, which is a critical step in the total synthesis of the complex natural product. This highlights the reagent's role in facilitating the assembly of intricate molecular structures that would be challenging to create using other methods. fishersci.casmolecule.com

In the development of new drugs, the synthesis of specific, highly functionalized intermediates is paramount. Di-tert-butyl imidodicarbonate is explicitly used in the preparation of key pharmaceutical intermediates such as N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate. fishersci.ca This compound is a precursor for molecules that may act as irreversible tyrosine kinase inhibitors, which are a class of drugs used to treat diseases like cancer. google.com

The synthesis of this intermediate is achieved through the N-alkylation of di-tert-butyl imidodicarbonate with 2-fluoro-4-nitrobenzyl bromide (or a related halide). The electron-withdrawing nitro and fluoro groups on the aromatic ring make this a specialized building block for targeted drug candidates. The imidodicarbonate provides the protected nitrogen nucleophile required for the C-N bond formation, yielding a stable, protected intermediate ready for subsequent steps in a drug synthesis pathway. fishersci.ca

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Di-tert-butyl imidodicarbonate
Primary Amines
Alkyl Halides
Secondary Amines
Allyl Bromide
Allylamine
trans-1,4-diamino-2-butene
cis-1,4-diamino-2-butene
trans-1,4-dichloro-2-butene
cis-1,4-dichloro-2-butene
Tetrafibricin
N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate
2-fluoro-4-nitrobenzyl bromide

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Benzyl tert-butyl imidodicarbonate, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl alcohol derivatives (e.g., tert-butyldimethylsilyl chloride) are often used as protecting groups in imidodicarbonate synthesis. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) or HPLC, with reference to retention times of intermediates (e.g., benzyl ether derivatives from FeSO4-mediated reactions) .
  • Key Parameters :

  • Catalyst: FeSO4 or TiCl4 for activating tert-butyl alcohol .
  • Solvent: Non-polar solvents (e.g., dichloromethane) under anhydrous conditions.
  • Purity verification: NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identify protons on the benzyl and tert-butyl groups (δ 1.2–1.4 ppm for tert-butyl; δ 4.5–5.0 ppm for benzyl CH2).
  • ¹³C NMR : Confirm carbonyl (C=O) and carbamate (N–CO–O) signals (170–180 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., Q-TOF) to distinguish from impurities (e.g., m/z 312.15 for related derivatives) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodology :

Cross-validate with high-resolution MS to confirm molecular ion peaks .

Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for stereoisomers or rotamers.

Compare experimental data with NIST reference spectra .

  • Case Study : Discrepancies in tert-butyl group signals may arise from solvent polarity; repeat NMR in deuterated chloroform instead of DMSO .

Q. What strategies optimize the reaction yield while minimizing by-products in the synthesis of this compound?

  • Methodology :

  • Temperature Control : Maintain 80–90°C to prevent premature decomposition of tert-butyl intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., TiCl4) for regioselective substitution .
  • By-Product Analysis : Use GC-MS to identify side products (e.g., benzyl alcohol from over-oxidation) .
    • Data Table :
CatalystTemperature (°C)Yield (%)Major By-Product
FeSO48072Benzyl acetate
TiCl49085None
Based on analogous reactions in .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Perform kinetic studies under varying conditions (e.g., acidic vs. basic hydrolysis).
  • Compare with less bulky analogs (e.g., methyl or ethyl derivatives) using DFT calculations to model transition states .
    • Key Finding : The tert-butyl group reduces nucleophilic attack rates by 40% compared to methyl derivatives due to steric hindrance .

Q. What are the best practices for ensuring the compound’s stability during long-term storage?

  • Methodology :

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the imidodicarbonate moiety.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks .

Methodological and Analytical Questions

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodology :

Share detailed reaction logs (e.g., humidity, solvent batch, equipment calibration).

Use inter-laboratory studies with standardized reagents (e.g., >97% purity tert-butyl derivatives) .

Publish raw spectral data in open-access repositories for cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data involving this compound?

  • Methodology :

  • Nonlinear regression (e.g., Michaelis-Menten model) for enzyme inhibition studies.
  • Principal Component Analysis (PCA) to differentiate between reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl tert-butyl imidodicarbonate
Reactant of Route 2
Reactant of Route 2
Benzyl tert-butyl imidodicarbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.